4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole
Overview
Description
4-(2,4-Difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring substituted with difluorophenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,4-difluoroaniline with 2-methylbenzoyl chloride in the presence of a base, followed by cyclization with Lawesson’s reagent to form the thiazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluorophenyl or methylphenyl groups, potentially leading to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation, nitration, or sulfonation reactions using reagents like bromine, nitric acid, or sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-2-(2-methylphenyl)-1,3-thiazole: Lacks the difluoro substitution, which may affect its chemical reactivity and biological activity.
4-(2,4-Dichlorophenyl)-2-(2-methylphenyl)-1,3-thiazole: Chlorine atoms instead of fluorine, potentially altering its electronic properties and interactions.
4-(2,4-Difluorophenyl)-2-phenyl-1,3-thiazole: Lacks the methyl group on the phenyl ring, which may influence its steric and electronic characteristics.
Uniqueness
The presence of both difluorophenyl and methylphenyl groups in 4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole imparts unique electronic and steric properties, potentially enhancing its reactivity and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-2-(2-methylphenyl)-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NS/c1-10-4-2-3-5-12(10)16-19-15(9-20-16)13-7-6-11(17)8-14(13)18/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJOFJROHDLVHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CS2)C3=C(C=C(C=C3)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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